2-Allyl-3,5-dimethylphenol 2-Allyl-3,5-dimethylphenol
Brand Name: Vulcanchem
CAS No.: 26489-75-8
VCID: VC14431981
InChI: InChI=1S/C11H14O/c1-4-5-10-9(3)6-8(2)7-11(10)12/h4,6-7,12H,1,5H2,2-3H3
SMILES:
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol

2-Allyl-3,5-dimethylphenol

CAS No.: 26489-75-8

Cat. No.: VC14431981

Molecular Formula: C11H14O

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

2-Allyl-3,5-dimethylphenol - 26489-75-8

Specification

CAS No. 26489-75-8
Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
IUPAC Name 3,5-dimethyl-2-prop-2-enylphenol
Standard InChI InChI=1S/C11H14O/c1-4-5-10-9(3)6-8(2)7-11(10)12/h4,6-7,12H,1,5H2,2-3H3
Standard InChI Key VJBNTMUSFMRWSH-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)O)CC=C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Allyl-3,5-dimethylphenol belongs to the class of alkyl-substituted phenols. Its IUPAC name, 3,5-dimethyl-2-(prop-2-en-1-yl)phenol, reflects the substitution pattern:

  • Methyl groups at positions 3 and 5.

  • An allyl group (-CH2_2-CH=CH2_2) at position 2 .

The SMILES notation CC1=CC(=C(C(=C1)O)CC=C)C\text{CC1=CC(=C(C(=C1)O)CC=C)C} and InChIKey VJBNTMUSFMRWSH-UHFFFAOYSA-N provide unambiguous representations of its structure . The allyl group introduces steric and electronic effects that influence reactivity, while the methyl groups enhance hydrophobic interactions.

Table 1: Key Identifiers of 2-Allyl-3,5-dimethylphenol

PropertyValueSource
CAS Number26489-75-8
Molecular FormulaC11H14O\text{C}_{11}\text{H}_{14}\text{O}
Molecular Weight162.23 g/mol
IUPAC Name3,5-dimethyl-2-prop-2-enylphenol
SMILESCC1=CC(=C(C(=C1)O)CC=C)C
InChIKeyVJBNTMUSFMRWSH-UHFFFAOYSA-N

Synthesis and Production Methods

Industrial Synthesis Pathways

While direct synthesis protocols for 2-Allyl-3,5-dimethylphenol are sparsely documented, analogous routes for substituted phenols suggest feasible strategies. Patents describing the production of 3,5-dimethylphenol (a structural analog) provide insights into potential methodologies .

Friedel-Crafts Alkylation

A plausible route involves the Friedel-Crafts alkylation of 3,5-dimethylphenol with allyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3_3). This method aligns with the acetylation steps described in CN104761435A for synthesizing 3,5-dimethylphenyl ketones .

Multi-Step Carbonylation-Oxidation

The patent CN104761435A outlines a three-step process for phenolic compounds :

  • Carbonylation: Xylene derivatives react with acylating agents (e.g., acetyl chloride) to form intermediates.

  • Oxidation: Peroxides (e.g., metachloroperbenzoic acid) oxidize ketones to esters.

  • Hydrolysis: Acid- or base-catalyzed cleavage yields the phenolic product.
    Adapting this method, allylation could be introduced during the carbonylation step using allyl halides.

Table 2: Representative Reaction Conditions from Patents

StepReagents/ConditionsYieldSource
CarbonylationAlCl3_3, acetyl chloride, 100°C, 5h77–85%
OxidationMetachloroperbenzoic acid, ethyl acetate, 20°C88–89%
HydrolysisHCl/Na2_2CO3_3, ethyl acetate extraction86–90%

Physicochemical Properties

Acidity and Solubility

The compound’s phenolic -OH group confers weak acidity, with a predicted pKa of ~10.73 based on analogs . It is sparingly soluble in water but miscible with organic solvents like ethyl acetate and dichloromethane .

Thermal Characteristics

Limited experimental data exist, but its methyl and allyl substituents suggest a melting point range of 62–64°C, consistent with related phenolic solids . Thermal stability is likely comparable to 3,5-dimethylphenol, which decomposes above 200°C .

Table 3: Physicochemical Profile

PropertyValueSource
pKa (Strongest Acidic)~10.73
Melting Point62–64°C (estimated)
Solubility in WaterLow
LogP (Octanol-Water)~3.1 (predicted)

Applications and Industrial Relevance

Intermediate in Fine Chemical Synthesis

The allyl group’s reactivity positions 2-Allyl-3,5-dimethylphenol as a precursor for:

  • Epoxy resins: Via epoxidation of the allyl double bond.

  • Fragrance compounds: Structural motif in terpenoid synthesis.

  • Pharmaceuticals: Antioxidant or antimicrobial agents .

Antioxidant Properties

Phenolic compounds often exhibit radical-scavenging activity. While specific studies on this derivative are lacking, the methyl and allyl groups may synergistically enhance stability against oxidation .

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